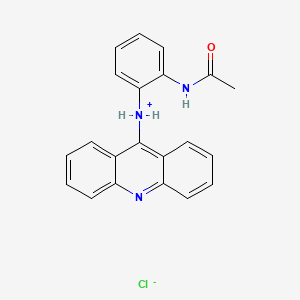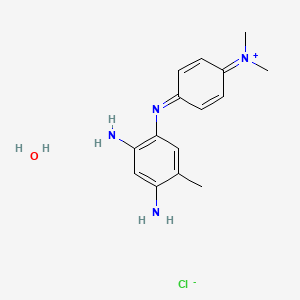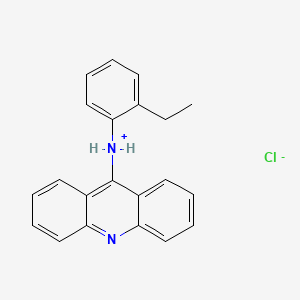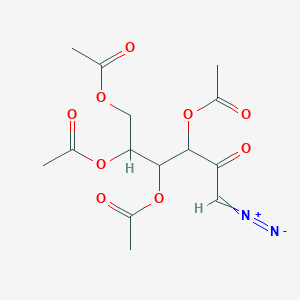
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is a chemical compound with the molecular formula C14H18N2O9 and a molecular weight of 358.305 g/mol . This compound is characterized by the presence of multiple acetoxy groups and a diazo functional group, making it a versatile reagent in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate typically involves the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of efficient mixing and temperature control systems ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group into amine or other functional groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted acetates .
Wissenschaftliche Forschungsanwendungen
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate involves its interaction with molecular targets through its functional groups. The diazo group can participate in cycloaddition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3,4-Triacetyloxy-6-oxohexyl) acetate: Similar structure but lacks the diazo group.
6-Diazo-5-oxo-L-norleucine (DON): Contains a diazo group and is used in similar biochemical applications
Uniqueness
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is unique due to the presence of both acetoxy and diazo functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This combination of functional groups allows for a wide range of chemical transformations and biological interactions .
Eigenschaften
CAS-Nummer |
6632-53-7 |
|---|---|
Molekularformel |
C14H18N2O9 |
Molekulargewicht |
358.30 g/mol |
IUPAC-Name |
(2,3,4-triacetyloxy-6-diazo-5-oxohexyl) acetate |
InChI |
InChI=1S/C14H18N2O9/c1-7(17)22-6-12(23-8(2)18)14(25-10(4)20)13(24-9(3)19)11(21)5-16-15/h5,12-14H,6H2,1-4H3 |
InChI-Schlüssel |
LZAWKFVQTWMVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(C(C(=O)C=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


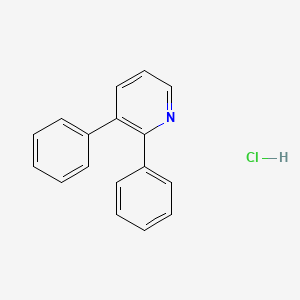
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)
![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
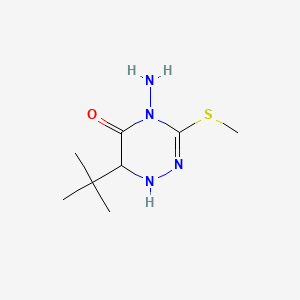
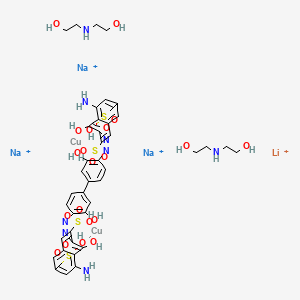
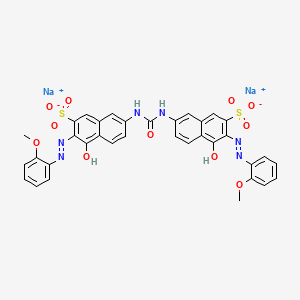

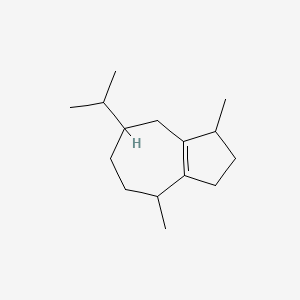
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
